molecular formula C28H41N7O6 B136205 Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine CAS No. 148416-85-7

Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine

Cat. No. B136205
M. Wt: 571.7 g/mol
InChI Key: CCGQLUQVGKKGGE-LNYFDYJHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine (STIR) is a peptide derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. STIR is a synthetic compound that is created through a complex chemical synthesis process. This peptide has been the subject of numerous studies that have explored its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism Of Action

The mechanism of action of Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine is not fully understood. However, studies have suggested that this peptide may act by modulating the immune response, reducing oxidative stress, and promoting neuronal survival. Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.

Biochemical And Physiological Effects

Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has been shown to have a number of biochemical and physiological effects. This peptide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes in the body. Additionally, Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has been found to improve cognitive function by promoting the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has several advantages for use in lab experiments. This peptide is stable and can be easily synthesized in large quantities. Additionally, Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has been shown to have low toxicity and is well-tolerated in animal studies. However, the limitations of Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine include its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous potential future directions for the use of Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine in scientific research. One area of interest is the development of Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to better understand the mechanism of action of Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine and to explore its potential therapeutic applications in a variety of scientific research fields.
Conclusion:
In conclusion, Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine is a synthetic peptide that has significant potential for use in scientific research. This peptide has been extensively studied for its anti-inflammatory and antioxidant properties, as well as its neuroprotective effects. Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has several advantages for use in lab experiments, including its stability and low toxicity. However, further research is needed to fully understand the mechanism of action of Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine involves a multi-step process that begins with the preparation of the tetrahydroisoquinolinecarbonyl (Tic) and octahydroindole-2-carbonyl (Oic) amino acids. These two amino acids are then coupled with the arginine residue using standard peptide synthesis techniques. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.

Scientific Research Applications

Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has been extensively studied for its potential therapeutic applications in a variety of scientific research fields. This peptide has been shown to have significant anti-inflammatory and antioxidant properties. Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases.

properties

CAS RN

148416-85-7

Product Name

Seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine

Molecular Formula

C28H41N7O6

Molecular Weight

571.7 g/mol

IUPAC Name

(2S)-2-[[(2S,3aS,7aS)-1-[2-[(2S)-2-amino-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C28H41N7O6/c29-19(15-36)25(38)34-14-18-8-2-1-6-16(18)12-23(34)26(39)35-21-10-4-3-7-17(21)13-22(35)24(37)33-20(27(40)41)9-5-11-32-28(30)31/h1-2,6,8,17,19-23,36H,3-5,7,9-15,29H2,(H,33,37)(H,40,41)(H4,30,31,32)/t17-,19-,20-,21-,22-,23?/m0/s1

InChI Key

CCGQLUQVGKKGGE-LNYFDYJHSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)C3CC4=CC=CC=C4CN3C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)O

sequence

SXXR

synonyms

Ser-Tic-Oic-Arg
seryl-tetrahydroisoquinolinecarbonyl-octahydroindole-2-carbonyl-arginine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.